molecular formula C14H13BrN2O3 B2526457 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379984-47-9

3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2526457
CAS No.: 2379984-47-9
M. Wt: 337.173
InChI Key: KHCWQKOQVUSWPD-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-10(8-17)9-19-11-2-1-5-16-6-11/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCWQKOQVUSWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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